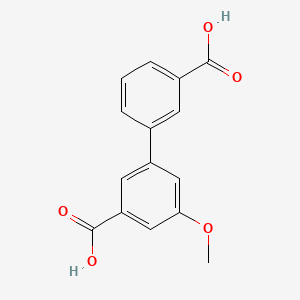![molecular formula C14H16F3N B578656 6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] CAS No. 1314781-66-2](/img/structure/B578656.png)
6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] is a complex organic compound characterized by the presence of a trifluoromethyl group and a spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing both the isoquinoline and cyclopentane moieties.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability .
類似化合物との比較
Similar Compounds
- 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-quinoline]
- 6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-pyridine]
Uniqueness
6’-(Trifluoromethyl)-2’,3’-dihydro-1’h-spiro[cyclopentane-1,4’-isoquinoline] is unique due to its combination of a trifluoromethyl group and a spirocyclic isoquinoline structure. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds .
特性
CAS番号 |
1314781-66-2 |
|---|---|
分子式 |
C14H16F3N |
分子量 |
255.284 |
IUPAC名 |
6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane] |
InChI |
InChI=1S/C14H16F3N/c15-14(16,17)11-4-3-10-8-18-9-13(12(10)7-11)5-1-2-6-13/h3-4,7,18H,1-2,5-6,8-9H2 |
InChIキー |
VXKPQNNZHGXKMP-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CNCC3=C2C=C(C=C3)C(F)(F)F |
同義語 |
6'-(trifluoroMethyl)-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Boc-5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B578573.png)



![2-(Benzo[b]thiophen-2-yl)pyridin-3-ol](/img/structure/B578580.png)


![2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B578585.png)




![12-Bromo-9H-dibenzo[a,c]carbazole](/img/structure/B578594.png)
![7-bromo-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine](/img/structure/B578595.png)
